molecular formula C9H14ClN3 B1435105 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride CAS No. 1949816-11-8

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride

Cat. No. B1435105
CAS RN: 1949816-11-8
M. Wt: 199.68 g/mol
InChI Key: ORGQTRWUMFUWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1949816-11-8 . It has a molecular weight of 199.68 and is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H . This indicates the presence of a pyrrolidine ring and a pyridine ring in the molecule .


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 199.68 . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Drug Discovery and Development

“2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride” may be utilized in the early stages of drug discovery as a scaffold for novel therapeutic agents. Pyrrolidine, a core structure within this compound, is known for its versatility in medicinal chemistry. It can be used to synthesize derivatives that show excellent potency towards specific receptors or enzymes while minimizing undesirable activity against other targets .

Selective Androgen Receptor Modulators (SARMs)

This compound could potentially be modified to create SARMs, which are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties. These are used to treat various diseases such as osteoporosis, muscle wasting, and hypogonadism .

Pharmacokinetic Profile Modification

The pyrrolidine moiety within the compound can be crucial for modifying the pharmacokinetic profile of therapeutic agents, which includes absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to the development of drugs with improved efficacy and reduced side effects .

Inhibition of Detoxification Pathways

Compounds containing pyrrolidine structures have been shown to inhibit proteins involved in the detoxification and clearance of foreign toxic substances from the body. This application could be significant in developing treatments for conditions caused by toxic substances .

Synthesis of Heterocyclic Compounds

The pyrrolidine ring can act as a nucleophile in chemical reactions, enabling the synthesis of previously unknown heterocyclic compounds. These compounds have various applications in medicinal chemistry and drug design .

Material Science Applications

While not directly mentioned in the search results, pyrrolidine derivatives could potentially be used in material science for the synthesis of novel materials with unique properties such as conductivity or reactivity.

Springer - Pyrrolidine in Drug Discovery Springer - Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGQTRWUMFUWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.